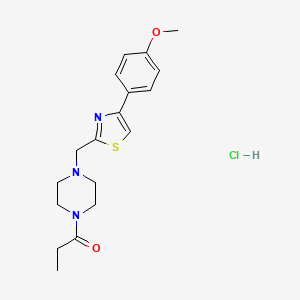

1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride

Beschreibung

1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride is a synthetic compound featuring a propan-1-one core linked to a piperazine ring, which is further substituted with a 4-methoxyphenyl-thiazole moiety. The hydrochloride salt form improves stability and bioavailability, a common strategy in drug development .

Eigenschaften

IUPAC Name |

1-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]propan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S.ClH/c1-3-18(22)21-10-8-20(9-11-21)12-17-19-16(13-24-17)14-4-6-15(23-2)7-5-14;/h4-7,13H,3,8-12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSAMENMEJDVFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=C(C=C3)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

It’s known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules. These diverse biological activities suggest that the compound may interact with multiple targets.

Mode of Action

Thiazole derivatives have been shown to interact with various targets leading to different biological effects. For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks. This interaction can lead to cell cycle arrest and ultimately, cell death.

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple biochemical pathways may be affected. For example, some thiazole derivatives have been shown to have antitumor and cytotoxic activity, suggesting their involvement in pathways related to cell proliferation and survival.

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties can influence the bioavailability of the compound.

Biologische Aktivität

1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride, a complex organic compound, has garnered attention in pharmacological research due to its diverse functional groups, which suggest potential interactions with various biological targets. This article reviews its biological activity, focusing on its mechanisms, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 474.02 g/mol. Its structure features a thiazole moiety, a piperazine ring, and a methoxy-substituted phenyl group, which contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₄ClN₃O₂S |

| Molecular Weight | 474.02 g/mol |

| Solubility | High in aqueous solutions |

| Functional Groups | Thiazole, Piperazine, Methoxy |

Preliminary studies indicate that this compound may act as a modulator of ion channels, particularly KCNQ1 potassium channels, which are essential for cardiac action potentials. The activation of these channels suggests potential applications in treating cardiac arrhythmias.

Ion Channel Modulation

The compound's efficacy in activating KCNQ1 channels has been evaluated through dose-response experiments. These studies show that it can enhance channel activity significantly, indicating its potential as a therapeutic agent in cardiology.

Biological Activity

The biological activities of 1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride include:

-

Anticancer Properties :

- Several derivatives of thiazole compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have shown IC50 values ranging from 0.74 to 10.0 μg/mL against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines .

- The compound's structural features may enhance its anticancer activity through the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth.

- Neuroprotective Effects :

-

Antimicrobial Activity :

- Some studies suggest that compounds with thiazole rings possess antimicrobial properties against various pathogens, although specific data for this compound is limited.

Case Studies

Recent research has explored the biological activity of related compounds:

- A study on thiazole derivatives indicated that modifications at the 2-position could selectively induce ferroptosis in cancer cells, suggesting that similar modifications in our compound might enhance its anticancer efficacy .

- Another investigation highlighted the importance of structural modifications in enhancing the selectivity and potency of thiazole-based compounds against specific cancer types .

Vergleich Mit ähnlichen Verbindungen

Table 1. Structural and Physicochemical Comparison

*Calculated based on molecular formula (C20H25ClN3O2S).

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

The compound can be synthesized via a multi-step approach:

- Step 1 : Condensation of 4-methoxyphenylthiazole derivatives with piperazine intermediates under reflux conditions in ethanol (reaction time: 12–24 hours).

- Step 2 : Alkylation of the piperazine moiety using propan-1-one hydrochloride in the presence of a base (e.g., KCO) at 60–80°C .

- Yield Optimization : Use catalytic agents like triethylamine to reduce side reactions. Monitor intermediates via TLC or HPLC to ensure purity (>95%) .

Q. How should researchers validate the structural integrity of this compound?

- X-ray Crystallography : Resolve crystal structures to confirm bond angles (e.g., C–N–C angles ≈ 118–121°) and spatial arrangement of the thiazole-piperazine scaffold .

- Spectroscopic Techniques :

- H/C NMR : Verify methoxyphenyl (δ ~3.8 ppm for OCH) and piperazine (δ ~2.5–3.5 ppm for N–CH) signals .

- HRMS : Confirm molecular ion peaks (e.g., [M+H] for CHClNOS) .

Q. What solvent systems are optimal for solubility and stability studies?

- Polar solvents : DMSO or methanol for short-term storage (≤24 hours).

- Stability : Avoid aqueous buffers at pH >7 due to potential hydrolysis of the thiazole ring. Use inert atmospheres (N) for long-term stability .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity and receptor interactions?

- Docking Studies : Use software like AutoDock Vina to simulate binding affinities with target receptors (e.g., serotonin or dopamine receptors) based on piperazine’s conformational flexibility .

- Quantum Chemical Calculations : Calculate HOMO-LUMO gaps to assess reactivity (e.g., electron-withdrawing effects of the thiazole group) .

- Validation : Compare computational predictions with in vitro assays (e.g., IC values from enzyme inhibition studies) .

Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting IC50_{50}50 values)?

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., reference inhibitors) .

- Metabolite Interference : Perform LC-MS/MS to rule out degradation products affecting activity .

- Structural Confirmation : Re-examine batch purity via DSC (melting point consistency) and F NMR (if fluorinated analogs exist) .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Key Modifications :

- Piperazine Substitution : Replace methyl groups with bulkier substituents (e.g., cyclopropyl) to enhance receptor selectivity .

- Thiazole Optimization : Introduce electron-deficient groups (e.g., Cl or CF) to improve metabolic stability .

- Screening : Use parallel synthesis to generate libraries of analogs (>50 compounds) and evaluate via high-throughput screening .

Q. What analytical methods are critical for detecting impurities in batch synthesis?

- HPLC-DAD : Detect polar impurities (e.g., unreacted piperazine intermediates) using a C18 column (gradient: 10–90% acetonitrile in 20 minutes) .

- GC-MS : Identify volatile byproducts (e.g., residual alkylating agents) with a DB-5MS column .

- Limit Tests : Follow ICH Q3A guidelines for impurity thresholds (<0.15% for unknown impurities) .

Methodological Guidelines

8. Designing in vitro assays for target engagement:

- Cell-Free Systems : Use recombinant enzymes (e.g., kinases) with fluorescence-based detection (e.g., ADP-Glo™ assay).

- Cell-Based Assays : Employ HEK293 cells transfected with target receptors; measure cAMP or Ca flux via FLIPR .

9. Addressing solubility challenges in pharmacokinetic studies:

- Prodrug Approach : Synthesize phosphate or acetate salts to enhance aqueous solubility .

- Nanoparticle Formulation : Use PLGA or liposomal carriers for sustained release in vivo .

10. Best practices for data reproducibility:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.